N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide is a structurally complex compound featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and sulfone (dioxido) groups at positions 1 and 3, respectively. The 5-fluoronicotinamide moiety is attached via an amide linkage, introducing a fluorine atom at the meta position of the pyridine ring.
Propriétés
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3S/c1-18-12-4-3-11(6-13(12)19(2)23(18,21)22)17-14(20)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLZTKBELWTBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies and findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide is with a molecular weight of 384.4 g/mol. The compound features a thiadiazole ring fused with a fluorinated nicotinamide moiety.
Anticancer Activity
Several studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. A study by Kumar et al. (2020) demonstrated that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide showed cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole scaffold possess antimicrobial properties. In vitro studies revealed that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico docking studies suggested that it could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis. This selectivity may reduce the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound binds to 5-LOX with favorable binding energy and forms critical interactions with amino acid residues in the enzyme's active site.
| Target | Binding Energy (Kcal/mol) | Ki Inhibition Constant (nM) |
|---|---|---|
| 5-LOX | -9.0 | 243.23 |
| COX-2 | -6.5 | 11.77 |
This table illustrates the binding affinities compared to standard inhibitors like Celecoxib .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of thiadiazole-based compounds for their anticancer and anti-inflammatory activities. The results indicated that modifications to the thiadiazole ring could enhance biological efficacy while minimizing toxicity .
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzo[c][1,2,5]thiadiazole vs. 1,3,4-Thiadiazole: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from the 1,3,4-thiadiazole derivatives in (e.g., compounds I8–I13). In contrast, non-fused 1,3,4-thiadiazoles (e.g., I8, I12) exhibit greater conformational flexibility, which may improve solubility but reduce target specificity .
Imidazo[2,1-b]thiazole Derivatives :
Compounds like ND-11503 and ND-11564 () feature an imidazo[2,1-b]thiazole core, which incorporates a fused imidazole ring. This structural difference introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to the benzo[c][1,2,5]thiadiazole system. The imidazole moiety may also influence pharmacokinetics, such as oral bioavailability .
Substituent Effects
- Fluorine-Containing Groups: The 5-fluoronicotinamide group in the target compound parallels fluorinated substituents in other analogs. For example: ND-11564 () contains a 3-(trifluoromethyl)phenoxy group, where the CF₃ group enhances lipophilicity and electron-withdrawing effects. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () includes a 4-fluorophenyl group, which may mimic the fluorine’s role in the target compound’s nicotinamide moiety .
- Chlorophenyl and Difluorophenyl Groups: Compounds I8 and I12 () feature chlorophenyl and difluorophenyl substituents, respectively.
Amide Linkages and Functional Groups
- Nicotinamide vs. Carboxamide/Carbohydrazide: The target compound’s nicotinamide group differs from the carboxamide linkages in ND-11503 () and the carbohydrazide in N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl derivatives (). The pyridine ring in nicotinamide may engage in π-stacking or act as a hydrogen-bond acceptor, while carbohydrazides offer additional hydrogen-bond donors .
Antifungal and Antimicrobial Activity
- Compounds I8–I13 () demonstrated fungicidal activity, with substituents like chlorophenyl and difluorophenyl enhancing potency. The target compound’s sulfone and fluorine groups may similarly disrupt fungal membrane integrity or enzyme function .
- Benzothiazole-triazole hybrids (e.g., 10a-j in ) showed moderate activity against E. coli. While the target compound’s benzo[c]thiadiazole core differs, its fluorine substituent could contribute to analogous antimicrobial effects .
Physicochemical Properties
*Calculated based on molecular formula C₁₆H₁₄FN₃O₃S₂.
The target compound’s higher molecular weight and sulfone groups may reduce solubility compared to simpler thiadiazoles (e.g., I8) but improve target binding through polar interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
